![molecular formula C20H18ClN3O4S B2408213 N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide CAS No. 958703-75-8](/img/structure/B2408213.png)
N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide
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Overview
Description
N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide is a useful research compound. Its molecular formula is C20H18ClN3O4S and its molecular weight is 431.89. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Activities
A series of substituted pyrazole derivatives, including compounds structurally related to the specified chemical, have been synthesized and their pharmacological properties studied. These compounds exhibit significant anti-inflammatory activities with low toxicity, indicating their potential for medical applications in treating inflammation-related conditions (Abdulla et al., 2014).
Antibacterial and Antimicrobial Properties
Research into pyrazole derivatives has shown that certain compounds demonstrate promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These findings suggest the potential use of these compounds in developing new antibacterial agents (Palkar et al., 2017).
Fluorescent Chemosensor Applications
Novel pyrazoline derivatives have been developed that serve as fluorescent chemosensors for metal ions, particularly Fe3+ ions. These compounds offer potential applications in detecting and monitoring metal ions in various environmental and biological contexts (Khan, 2020).
Anticancer Activity
Pyrazoline derivatives, which are structurally similar to the specified compound, have shown potential as anticancer agents. For example, specific derivatives have exhibited significant cytotoxic effects against human pancreatic adenocarcinoma and glioblastoma cell lines, highlighting their potential in cancer therapy (Karabacak et al., 2015).
Luminescent Supramolecular Liquid Crystals
The 4-aryl-1H-pyrazole unit, a component of compounds structurally related to the specified chemical, has been used to create supramolecular liquid crystals. These materials exhibit luminescent properties and have potential applications in materials science, particularly in the development of novel luminescent materials (Moyano et al., 2013).
Mechanism of Action
Target of Action
Similar compounds such as pyraclostrobin, a synthetic fungicide, are known to target a wide range of plant pathogens
Mode of Action
Similar compounds like pyraclostrobin function by inhibiting the mitochondrial respiration of fungi . This suggests that the compound might interact with its targets by disrupting their energy production processes.
Biochemical Pathways
Compounds with similar structures, such as pyraclostrobin, inhibit cellular respiration by blocking the transfer of electrons between cytochrome b and cytochrome c1, both of which are part of the cytochrome bc1 enzyme complex located in the inner mitochondrial membrane of fungi . This leads to a reduction in the availability of energy-rich ATP, affecting various essential processes in the fungal cell .
Pharmacokinetics
They are also likely to bioaccumulate in aquatic organisms . These properties could impact the bioavailability of the compound.
Result of Action
Similar compounds like pyraclostrobin are known to cause some degree of reproductive and developmental failure in mammals . They also have the potential to cause environmental contamination due to their likelihood of bioaccumulation in aquatic organisms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. , suggesting that it could persist in the environment for extended periods. Furthermore, it is likely to bioaccumulate in aquatic organisms , indicating that its presence in the environment could have long-term ecological impacts.
properties
IUPAC Name |
N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4S/c1-27-17-8-4-7-14(18(17)28-2)20(25)22-19-15-10-29(26)11-16(15)23-24(19)13-6-3-5-12(21)9-13/h3-9H,10-11H2,1-2H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZYDYBFGBHKJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=C3CS(=O)CC3=NN2C4=CC(=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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